![molecular formula C11H21N3O2 B1403485 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane CAS No. 1419101-28-2](/img/structure/B1403485.png)
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane
Vue d'ensemble
Description
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane: is a heterocyclic compound with the molecular formula C11H21N3O2 . It is a derivative of triazabicyclononane, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triamine with a diester in the presence of a base, followed by Boc protection of the resulting triazabicyclononane . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free triazabicyclononane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: The major products are substituted triazabicyclononane derivatives with various functional groups attached to the nitrogen atoms.
Deprotection Reactions: The primary product is the free triazabicyclononane.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of bicyclo[3.3.1]nonane, including 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane, exhibit potential as anticancer agents. The bicyclic structure allows for interactions with biological targets associated with cancer progression. For instance, studies have shown that modifications to the bicyclo framework can enhance activity against various cancer cell lines by acting as potent inhibitors of key enzymes involved in tumor growth and metastasis .
1.2 Neuropharmacology
The compound has been identified as a useful scaffold for developing drugs targeting neurodegenerative diseases and psychotic disorders. Its derivatives can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in the treatment of conditions like schizophrenia and depression .
1.3 Anti-inflammatory Properties
This compound derivatives have been reported to act as antagonists of chemokine receptors (e.g., CCR-1), which play a role in inflammatory processes . This suggests potential applications in developing anti-inflammatory drugs.
Synthetic Applications
2.1 Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique structural features facilitate the synthesis of complex organic compounds through reactions such as cyclization and functional group transformations .
2.2 Asymmetric Catalysis
Recent studies highlight the use of bicyclo[3.3.1]nonane derivatives in asymmetric catalysis, where they can act as chiral ligands or catalysts to promote enantioselective reactions . This application is critical for synthesizing pharmaceuticals with specific stereochemical configurations.
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study investigated the anticancer properties of various triazabicyclo derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .
Case Study 2: Neuropharmacological Applications
Another research focused on the neuropharmacological effects of derivatives derived from this compound, revealing their potential as dopamine receptor antagonists with implications for treating schizophrenia and Parkinson's disease .
Case Study 3: Synthesis and Catalysis
A recent publication highlighted innovative synthetic routes using this compound as a chiral catalyst in asymmetric synthesis, yielding high enantiomeric excess in target compounds used in drug development .
Mécanisme D'action
The mechanism of action of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The Boc group provides stability and protects the nitrogen atoms during synthetic transformations, ensuring the compound’s integrity until it reaches its target .
Comparaison Avec Des Composés Similaires
3,7,9-triazabicyclo[3.3.1]nonane: The parent compound without the Boc protection.
9-Borabicyclo[3.3.1]nonane: A related compound used as a reducing agent and catalyst.
Uniqueness: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and drug development .
Activité Biologique
The compound 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is a derivative of the bicyclic triazabicyclo[3.3.1]nonane scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The triazabicyclo[3.3.1]nonane framework consists of a bicyclic structure with three nitrogen atoms incorporated into the ring system. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances the compound's stability and solubility in biological systems.
Affinity for Receptors
Research shows that derivatives of triazabicyclo[3.3.1]nonane exhibit significant interactions with various receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : Compounds based on the triazabicyclo[3.3.1]nonane scaffold have been synthesized and evaluated for their binding affinities to nAChR subtypes, particularly α4β2* and α7*. For instance, certain derivatives have shown nanomolar affinity for α4β2* receptors, indicating potential for neurological applications .
- Orexin Receptors : The compound has also been investigated as an orexin receptor antagonist, which could have implications for treating sleep disorders and other conditions related to orexinergic dysfunctions .
Antithrombotic Activities
Some studies report that triazabicyclo[3.3.1]nonane derivatives possess antithrombotic properties. These compounds may inhibit platelet aggregation and thrombus formation, making them candidates for cardiovascular therapies .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variability : The introduction of different substituents at specific positions on the bicyclic structure can modulate receptor affinity and selectivity. For example, small alkyl groups tend to enhance agonistic activity at nAChRs, whereas larger aryl groups may shift the activity towards partial agonism or antagonism .
- Functional Groups : The presence of functional groups such as carboxamides or sulfonamides has been shown to significantly affect binding affinities and selectivity profiles for nAChR subtypes .
Study 1: Evaluation of nAChR Binding
In a study evaluating several triazabicyclo[3.3.1]nonane derivatives for their binding affinity to nAChRs, compounds were tested in radioligand binding assays using membrane fractions from rat forebrains and other tissues. The results indicated that certain derivatives exhibited Ki values in the low nanomolar range for α4β2* receptors, demonstrating their potential as selective ligands .
Compound | Ki Value (nM) | Receptor Subtype |
---|---|---|
Compound A | 45 | α4β2* |
Compound B | 569 | α3β4* |
Compound C | 600 | α7* |
Study 2: Antithrombotic Activity Assessment
Another study focused on the antithrombotic effects of selected triazabicyclo[3.3.1]nonane derivatives in vivo using animal models of thrombosis. The results showed a significant reduction in thrombus size compared to controls, suggesting a promising therapeutic avenue for these compounds in managing cardiovascular diseases .
Propriétés
IUPAC Name |
tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOOQPXWZFIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.